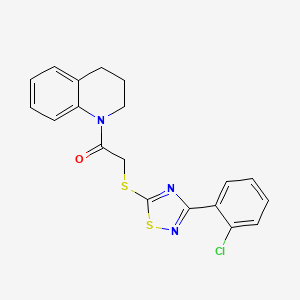
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C19H16ClN3OS2 and its molecular weight is 401.93. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antituberculosis Activity
A study reported the synthesis of 3-heteroarylthioquinoline derivatives, including compounds structurally related to the query chemical, which demonstrated significant in vitro activity against Mycobacterium tuberculosis. Notably, compounds with 2-chlorophenyl substituents exhibited potent antimycobacterial activity without showing cytotoxic effects against NIH 3T3 mouse fibroblast cell lines (Selvam et al., 2011).
Synthetic Methodologies
Another aspect of research focuses on synthetic methodologies involving compounds with 1,3,4-thiadiazole moieties. Studies describe the synthesis of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives via intramolecular nucleophilic substitution reactions, showcasing a novel reaction mechanism (Hakan Tahtaci & G. Aydin, 2019).
Corrosion Inhibition
Research into the inhibition performances of thiazole and thiadiazole derivatives against the corrosion of iron through quantum chemical and molecular dynamics simulation studies has also been noted. These compounds, which share a core similarity with the query chemical, have shown promising results in protecting iron metal surfaces from corrosion (S. Kaya et al., 2016).
Photophysical Properties
The study of photochromic systems based on a six-membered ring as ethene bridges, including compounds related to the query chemical, has revealed insights into their aromaticity-controlled thermal stability. These compounds exhibit significant photochromic performance, fluorescence modulation, and solvatochromism, contributing to the understanding of the thermal stability of photochromic systems (Yuheng Yang et al., 2012).
Antimicrobial and Antifungal Activities
The synthesis and characterization of new quinazolines, including derivatives with 1,3,4-thiadiazol-2-yl substituents, have been explored for their potential as antimicrobial agents. These studies demonstrate the compounds' efficacy against various bacteria and fungi, highlighting their potential in developing new antibacterial and antifungal agents (N. Desai et al., 2007).
properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS2/c20-15-9-3-2-8-14(15)18-21-19(26-22-18)25-12-17(24)23-11-5-7-13-6-1-4-10-16(13)23/h1-4,6,8-10H,5,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWMMAJIGXYQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-4-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole](/img/structure/B2740925.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2740929.png)

![N-(3,5-difluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2740932.png)
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2740934.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2740935.png)


![Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2740939.png)
![6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole](/img/structure/B2740943.png)
![4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate](/img/structure/B2740946.png)

![2-(4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenoxy)acetamide](/img/structure/B2740948.png)